Iprotiazem
CAS No.: 105118-13-6
VCID: VC20739397
Molecular Formula: C37H49N3O5S
Molecular Weight: 647.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Iprotiazem is a synthetic compound classified as a calcium channel blocker, specifically belonging to the benzothiazine class of drugs. Its primary function is to inhibit the influx of calcium ions through voltage-gated calcium channels, which can lead to various therapeutic effects, particularly in cardiovascular health. The compound is noted for its potential in managing conditions such as hypertension and angina pectoris. Structural RepresentationThe chemical structure of Iprotiazem can be represented in both 2D and 3D formats, showcasing its intricate arrangement of atoms and functional groups.
Pharmacological ProfileIprotiazem exhibits several pharmacological activities: Calcium Channel Blocking ActivityAs a calcium channel blocker, Iprotiazem reduces the contractility of cardiac muscles and dilates blood vessels, which can lower blood pressure and reduce myocardial oxygen demand. This mechanism is crucial for treating cardiovascular diseases. Comparative PotencyResearch indicates that Iprotiazem's potency as a calcium antagonist is comparable to other established drugs in its class. For instance, studies have shown that it may have superior effects in certain vascular tissues compared to traditional agents like diltiazem and verapamil.
Therapeutic ApplicationsIprotiazem has been investigated for various therapeutic applications: Hypertension ManagementClinical trials have demonstrated its efficacy in lowering blood pressure in hypertensive patients, providing a viable alternative to existing medications. Angina Pectoris TreatmentDue to its ability to decrease myocardial oxygen demand, Iprotiazem is also explored for treating angina pectoris, helping to alleviate chest pain associated with reduced blood flow to the heart. Research FindingsRecent studies have focused on optimizing the pharmacokinetics and pharmacodynamics of Iprotiazem to enhance its clinical efficacy: Structural ModificationsResearch has indicated that modifications to the side chains of Iprotiazem could improve its hydrophobicity and stability, potentially leading to longer-lasting effects and reduced side effects. Comparative StudiesIn comparative studies involving various calcium channel blockers, Iprotiazem has shown promising results in terms of both efficacy and safety profiles, making it a candidate for further clinical development. |
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CAS No. | 105118-13-6 | ||||||||||||||||
Product Name | Iprotiazem | ||||||||||||||||
Molecular Formula | C37H49N3O5S | ||||||||||||||||
Molecular Weight | 647.9 g/mol | ||||||||||||||||
IUPAC Name | (2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one | ||||||||||||||||
Standard InChI | InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1 | ||||||||||||||||
Standard InChIKey | JSLZUBLGGPEVQN-DIPNUNPCSA-N | ||||||||||||||||
Isomeric SMILES | CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | ||||||||||||||||
SMILES | CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | ||||||||||||||||
Canonical SMILES | CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | ||||||||||||||||
PubChem Compound | 195131 | ||||||||||||||||
Last Modified | Feb 18 2024 |
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